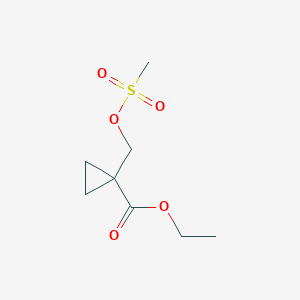![molecular formula C11H15BrN2 B1426244 (E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine CAS No. 91345-60-7](/img/structure/B1426244.png)
(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like DMABA can be determined using various techniques such as X-ray crystallography and NMR spectroscopy. These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like DMABA can be determined using various analytical techniques . These properties include solubility, melting point, boiling point, and reactivity with other substances. Unfortunately, specific details about the physical and chemical properties of DMABA were not found in the search results.
Scientific Research Applications
Free Radical Polymerization Initiator
(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine and similar tertiary amine compounds are used as novel free radical initiators for polymerizations of various monomers like methyl acrylate, methyl methacrylate, and styrene. They offer advantages like low cost, ease of use, and non-explosive nature compared to traditional azo, peroxide, or persulfate initiators (Zhang et al., 2019).
Polymer Solar Cells
Compounds with tertiary amine structures, similar to (E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine, are used in polymer solar cells. Specifically, they act as acceptors and cathode interfacial materials, improving electron mobility and thus potentially enhancing the efficiency of solar cells (Lv et al., 2014).
Synthesis of Tertiary Amines
The compound and its analogs are involved in the synthesis of various tertiary amine-structured compounds, which are significant in materials science. Their synthesis and characterization are crucial for creating materials with specific properties (Sun et al., 2021).
Fluorescent Probes
Similar tertiary amine structures are used in the development of fluorescent probes. These probes, with aggregation-enhanced emission features, are applicable in the real-time monitoring of low carbon dioxide levels, which is significant in environmental monitoring and medical applications (Wang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-[(4-bromophenyl)methylideneamino]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHRHWZXAWCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179178 | |
| Record name | N2-[(4-Bromophenyl)methylene]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91345-60-7 | |
| Record name | N2-[(4-Bromophenyl)methylene]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91345-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(4-Bromophenyl)methylene]-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















